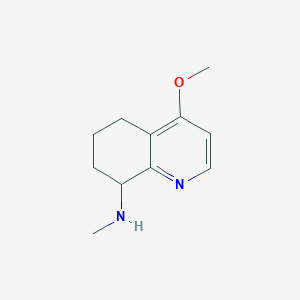

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Description

4-Methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a tetrahydroquinoline derivative featuring a methoxy group at the 4-position and an N-methyl substituent on the amine. This compound belongs to a class of chiral amines with applications in asymmetric catalysis and medicinal chemistry. Its structure combines a partially saturated quinoline core with substituents that modulate electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine |

InChI |

InChI=1S/C11H16N2O/c1-12-9-5-3-4-8-10(14-2)6-7-13-11(8)9/h6-7,9,12H,3-5H2,1-2H3 |

InChI Key |

VZVOMKZWBYHONL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCC2=C(C=CN=C12)OC |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Reaction for Core Formation

The Pictet-Spengler reaction is a widely used method to synthesize tetrahydroquinoline frameworks. It involves condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions.

- Procedure : Typically, a 4-methoxyphenethylamine derivative is condensed with formaldehyde or an appropriate aldehyde under acidic catalysis (e.g., trifluoroacetic acid or hydrochloric acid).

- Conditions : Temperature control (often 0–50 °C) and pH adjustment are critical to optimize yield and selectivity.

- Outcome : Formation of the tetrahydroquinoline ring system with the methoxy substituent at the 4-position.

N-Methylation of the 8-Amino Group

After tetrahydroquinoline formation, the amine at the 8-position undergoes selective N-methylation.

- Common Reagents : Methyl iodide (CH3I), dimethyl sulfate, or formaldehyde with sodium cyanoborohydride (Eschweiler–Clarke methylation).

- Reaction Conditions : Mild basic or reductive conditions to avoid over-alkylation or ring degradation.

- Purification : Column chromatography or recrystallization to isolate the N-methylated product.

Methoxylation and Functional Group Stability

The methoxy group at the 4-position is generally introduced prior to ring closure or retained from the starting phenethylamine. Its presence stabilizes the aromatic ring during electrophilic substitutions and nucleophilic reactions.

- Stability : The methoxy substituent can influence reaction pathways and yields due to electronic effects.

- Synthetic Considerations : Avoid harsh conditions that could demethylate or cleave the methoxy group.

Nucleophilic Aromatic Substitution (SNAr) on Methoxy Arenes

A recent protocol utilizes nucleophilic amination of methoxy-substituted arenes promoted by sodium hydride (NaH) in the presence of lithium iodide (LiI) to substitute methoxy groups with amines, potentially applicable to benzannulated N-heterocycles synthesis.

- Reaction Example : Using NaH-LiI composite at elevated temperature (~90 °C) under sealed conditions led to high yields (~90%) of substituted amines.

- Advantages : This method can facilitate direct amination of methoxy groups, potentially streamlining synthesis of tetrahydroquinoline derivatives.

- Limitations : Requires careful control of stoichiometry and reaction environment to avoid side products such as indoles or indolines.

- Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Pictet-Spengler Cyclization | β-arylethylamine + aldehyde, acid catalyst | Tetrahydroquinoline core, 70-85% yield | Temperature 0–50 °C, acidic pH control |

| 2 | N-Methylation | Methyl iodide or Eschweiler–Clarke method | N-methylated amine, 80-95% yield | Mild basic/reductive conditions |

| 3 | Nucleophilic Aromatic Substitution (optional) | NaH + LiI, sealed tube, 90 °C, 19 h | Amination of methoxy arenes, up to 90% yield | Useful for direct amination of methoxy groups |

| 4 | Purification | Column chromatography, recrystallization | Pure product | Silica gel, solvents like DCM/Et2O |

- The Pictet-Spengler reaction is sensitive to the nature of the aldehyde and amine substrates; substituents on the aromatic ring affect cyclization rates and regioselectivity.

- N-methylation must be controlled to avoid quaternary ammonium salt formation; reductive methylation methods provide better selectivity.

- The NaH-LiI promoted nucleophilic amination method offers a novel route for direct substitution of methoxy groups, reducing the number of synthetic steps and improving overall efficiency.

- Reaction scale-up benefits from continuous flow reactors that provide precise temperature and mixing control, enhancing yield and reproducibility.

- Purification methods such as silica gel chromatography and low-temperature crystallization ensure high purity, critical for biological applications.

The preparation of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine involves classical heterocyclic synthesis techniques centered on the Pictet-Spengler reaction, followed by selective N-methylation. Recent advances in nucleophilic aromatic substitution using NaH-LiI composites present promising alternative routes for amination of methoxy-substituted arenes. Optimization of reaction conditions and purification protocols is essential to achieve high yields and product purity suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Reduced tetrahydroquinoline derivatives

Substitution: Functionalized tetrahydroquinoline derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of tetrahydroquinoline derivatives, including 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine, in targeting colorectal cancer (CRC). Research indicates that these compounds can inhibit CRC cell growth by inducing oxidative stress and disrupting cellular signaling pathways such as the PI3K/AKT/mTOR pathway .

Case Study:

A study synthesized a series of tetrahydroquinolinones that exhibited antiproliferative activity against HCT-116 cells. The lead compound demonstrated significant inhibition of colony formation and induced autophagy through oxidative stress mechanisms .

CXCR4 Antagonism

The compound has been explored as a potential antagonist for the chemokine receptor CXCR4, which is implicated in cancer metastasis and HIV infection. Research has shown that modifications to the tetrahydroquinoline scaffold can enhance its selectivity and potency as a CXCR4 inhibitor .

Case Study:

TIQ-15, derived from modifications of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine, was identified as a potent CXCR4 antagonist with an IC50 value of 6.25 nM. This compound showed promise not only in anti-HIV therapies but also in inhibiting cancer cell progression .

Synthesis and Structure-Activity Relationships

The synthesis of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been achieved through various methods including Povarov reactions which yield polysubstituted derivatives with high enantiomeric purity . Understanding the structure-activity relationships (SAR) is crucial for optimizing its biological activity.

Table: Summary of Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Enantiomeric Ratio | Reference |

|---|---|---|---|

| Povarov Reaction | 28 - 92 | 89:11 to 99:1 | |

| Selective Crystallization | High | N/A |

Pharmacological Insights

The pharmacological profile of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine suggests it can modulate various biological pathways. Its ability to induce oxidative stress makes it a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound differs from its analogues in substituent placement and functional groups:

Key Insights :

- N-methylation reduces hydrogen-bonding capacity but improves metabolic stability compared to primary amines like CAMPY .

Catalytic Activity

- CAMPY: Used in Ir- and Ru-based catalysts for asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines, achieving up to 98% enantioselectivity .

- Me-CAMPY : The 2-methyl group improves catalyst stability and selectivity in ATH reactions compared to CAMPY .

- Target Compound : The 4-methoxy group may fine-tune metal-ligand interactions, though catalytic performance data are lacking.

Antiproliferative Activity

- 2-Methyl Derivatives : Exhibit IC₅₀ values of 2–10 μM against HeLa, CEM, and HT-29 cancer cells via ROS-mediated mitochondrial dysfunction .

Physicochemical Properties

Biological Activity

4-Methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

4-Methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine can be synthesized through various methods involving the cyclization of appropriate precursors. The molecular formula is with a molecular weight of 194.24 g/mol. Its structure includes a tetrahydroquinoline core with a methoxy and a methyl group attached to the nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 194.24 g/mol |

| IUPAC Name | 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine |

| Canonical SMILES | COC1=CC2=C(C=C1)N(C)C(=C2)N |

Anticancer Potential

Recent studies have indicated that compounds similar to 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine exhibit significant anticancer properties. For instance, research on tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer (CRC) growth by inducing oxidative stress through increased reactive oxygen species (ROS) levels . This suggests that 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine may share similar mechanisms.

Enzyme Inhibition

In vitro studies have shown that derivatives of tetrahydroquinoline can act as inhibitors of cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. The potency of these compounds was assessed using IC50 values, indicating their effectiveness in enzyme inhibition.

The biological activity of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine may be attributed to its interaction with specific molecular targets within cells. The compound is believed to interfere with signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative activity of various tetrahydroquinoline derivatives against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 1 µM against multiple cancer cell lines without affecting normal cells .

- Microtubule Dynamics : Another research focused on the effects of tetrahydroquinoline derivatives on microtubule dynamics. Compounds were shown to disrupt microtubule assembly and induce G2/M phase arrest in cancer cells .

- CXCR4 Antagonism : Some tetrahydroquinoline derivatives have been identified as potent antagonists of the CXCR4 receptor, which is implicated in cancer metastasis . This highlights their potential in developing novel therapeutic agents for cancer treatment.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine?

The compound is typically synthesized via reductive amination of a ketone precursor using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH ≈ 6). Purification involves column chromatography with gradients of dichloromethane (DCM) and methanol . For enantioselective synthesis, chiral auxiliaries or iridium-based catalysts are employed, as demonstrated in the asymmetric hydrogenation of related tetrahydroquinoline derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves 3D conformation and stereochemistry, particularly for chiral centers .

- NMR spectroscopy (1H, 13C): Confirms proton environments (e.g., methoxy and methylamine groups) and carbon frameworks .

- Mass spectrometry : Validates molecular weight and isotopic patterns.

- Elemental analysis : Ensures stoichiometric purity .

Q. What are the typical chemical transformations undergone by this compound in synthetic chemistry?

- Coordination chemistry : The amine and heterocyclic nitrogen act as donor sites for transition metals (e.g., Ir, Fe), forming stable complexes used in catalysis .

- Substitution reactions : The methoxy group can undergo demethylation or act as a directing group for electrophilic aromatic substitution .

- Oxidation/Reduction : The tetrahydroquinoline ring can be oxidized to quinoline or reduced further under hydrogenation conditions .

Advanced Research Questions

Q. How do researchers address discrepancies in reported catalytic activities of metal complexes incorporating this ligand?

Discrepancies are analyzed by:

- Reaction condition audits : Temperature, solvent polarity, and metal/ligand ratios significantly impact catalytic efficiency. For example, iron(II) complexes with bulkier ligands show reduced activity in polymerization due to steric hindrance .

- Structural characterization : Confirming ligand geometry via X-ray crystallography resolves inconsistencies arising from incorrect structural assumptions .

- Kinetic studies : Comparing turnover frequencies (TOF) under standardized conditions identifies outliers .

Q. What experimental approaches are used to evaluate the enantiomer-specific biological effects of this compound?

- Chiral separation : Enantiomers are isolated using chiral HPLC (e.g., Daicel OD-H column) .

- In vitro assays : Test enantiomers across cancer cell lines (e.g., A2780 ovarian carcinoma) to measure IC50 values.

- Mechanistic studies : Flow cytometry evaluates cell cycle arrest, while JC-1 staining quantifies mitochondrial membrane depolarization .

Q. How does the electronic nature of substituents influence the coordination behavior of this compound in transition metal catalysts?

- Electron-donating groups (e.g., methoxy): Enhance ligand donor strength, stabilizing low-oxidation-state metals. This is confirmed via UV-Vis spectroscopy and cyclic voltammetry .

- Steric effects : Bulky substituents (e.g., mesityl) reduce catalytic activity in ring-opening polymerization (ROP) by limiting substrate access to the metal center .

- Comparative studies : Ligands with halogen substituents (e.g., bromo) show altered coordination kinetics compared to methoxy derivatives .

Q. What strategies optimize catalytic efficiency in hydrogenation reactions using iridium complexes of this ligand?

- Ligand tuning : Introducing electron-rich aryl groups (e.g., 2-phenylpyridine) enhances metal-ligand cooperativity, as seen in asymmetric hydrogenation of alkenyl boronic esters .

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve substrate solubility and reaction rates.

- Additives : Ammonia or amine bases stabilize reactive intermediates, reducing side reactions .

Data Contradiction Analysis

Q. How can conflicting data on the antiproliferative activity of tetrahydroquinoline derivatives be resolved?

- Standardized assays : Use identical cell lines (e.g., HT-29 colorectal adenocarcinoma) and incubation times.

- Dose-response validation : Replicate IC50 measurements with pure enantiomers to rule out racemic mixture artifacts .

- ROS quantification : Confirm oxidative stress mechanisms using fluorescent probes (e.g., DCFH-DA) to ensure consistency across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.